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molecular formula C10H9NO4 B595908 Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate CAS No. 109274-83-1

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate

Cat. No. B595908
M. Wt: 207.185
InChI Key: ZZEHSWOSYCXPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07544693B2

Procedure details

Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate (3.0 g, 11.23 mmol) was heated under reflux in 10% hydrochloric acid (50 mL) for 3 h. Evaporation of the hydrochloric acid solution gave furo[2,3-b]pyridin-3(2H)-one as the hydrochloride salt (1.73 g). A portion of the furo[2,3-b]pyridin-3(2H)-one hydrochloride was converted to its free base by treated with saturated sodium bicarbonate and extracted with chloroform in preparation for the following step.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[O:4][C:3]=1C(OCC)=O>Cl>[O:4]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:10]2[C:2](=[O:1])[CH2:3]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
OC1=C(OC2=NC=CC=C21)C(=O)OCC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the hydrochloric acid solution

Outcomes

Product
Name
Type
product
Smiles
O1CC(C=2C1=NC=CC2)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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